molecular formula C32H25BrF2N6O3 B456509 5-(3-BROMOPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

5-(3-BROMOPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B456509
M. Wt: 659.5g/mol
InChI Key: LTCCWSZEBIYKPJ-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-BROMOPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, halogen substituents, and heterocyclic structures. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-bromophenyl group: This step might involve a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable halide.

    Attachment of the indazole moiety: This could be done through a condensation reaction with a hydrazine derivative.

    Final assembly:

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrrolo[3,4-d][1,2,3]triazole moieties.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the benzylidene moiety.

    Substitution: Halogen substituents like bromine and fluorine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Drug Discovery: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The presence of multiple aromatic rings and heterocycles suggests potential interactions with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-bromophenyl)-1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • **5-(3-bromophenyl)-1-{2-[(7E)-7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Uniqueness

The unique combination of bromine and fluorine substituents, along with the specific arrangement of aromatic and heterocyclic rings, distinguishes this compound from its analogs. These structural features could result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C32H25BrF2N6O3

Molecular Weight

659.5g/mol

IUPAC Name

5-(3-bromophenyl)-3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H25BrF2N6O3/c33-21-4-2-5-24(16-21)40-31(43)28-30(32(40)44)39(38-36-28)17-26(42)41-29(19-9-13-23(35)14-10-19)25-6-1-3-20(27(25)37-41)15-18-7-11-22(34)12-8-18/h2,4-5,7-16,25,28-30H,1,3,6,17H2/b20-15+

InChI Key

LTCCWSZEBIYKPJ-HMMYKYKNSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=C(C=C7)F

SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=C(C=C7)F

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C7=CC=C(C=C7)F

Origin of Product

United States

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